Bis(2,4,6-trimethylphenyl)phosphorus chloride is a phosphorus-containing compound characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a phosphorus atom, along with a chlorine atom. Its molecular formula is , and it has a molecular weight of approximately 304.79 g/mol. This compound is recognized for its unique reactivity and is often used in various chemical synthesis applications, particularly in the field of organophosphorus chemistry .
Several methods exist for synthesizing bis(2,4,6-trimethylphenyl)phosphorus chloride:
Interaction studies involving bis(2,4,6-trimethylphenyl)phosphorus chloride primarily focus on its reactivity with nucleophiles and other electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it a useful intermediate for synthesizing more complex organophosphorus compounds. Further studies are required to explore its interactions with biological systems and potential pharmacological effects.
Several compounds share structural or functional similarities with bis(2,4,6-trimethylphenyl)phosphorus chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(2,4,6-trimethylphenyl)phosphorus chloride | C₁₈H₂₂ClP | Contains two bulky trimethylphenyl groups; high reactivity in coupling reactions. |
Diphenylphosphine | C₁₂H₁₅P | Simpler structure; less steric hindrance; used in similar coupling reactions. |
Tris(2,4,6-trimethylphenyl)phosphine | C₂₄H₃₁P | Contains three trimethylphenyl groups; more sterically hindered than bis compound. |
Phenyldichlorophosphine | C₆H₆Cl₂P | Contains chlorine atoms; more reactive towards nucleophiles due to multiple chlorines. |
This comparison illustrates that bis(2,4,6-trimethylphenyl)phosphorus chloride is unique due to its dual bulky substituents that enhance its reactivity while providing steric protection during chemical transformations.
The synthesis of mesityl-substituted phosphorus halides originated in the mid-20th century with the advent of Grignard and organometallic reagents. Early methods involved the reaction of mesitylmagnesium bromide (MesMgBr) with phosphorus trichloride (PCl₃) in anhydrous diethyl ether. This approach, while straightforward, suffered from low yields (30–40%) due to competing side reactions and the steric bulk of the mesityl groups.
By the 1980s, researchers introduced stepwise phosphorylation strategies to mitigate steric challenges. For example, Th A Van Der Knaap and colleagues demonstrated that arylphosphonous diamides could be intermediates in synthesizing sterically hindered phospha-alkenes, a methodology later adapted for phosphorus halides. This involved converting mesityl bromides to Grignard reagents, followed by sequential treatment with PCl₃ and bases like 1,8-diazabicycloundec-7-ene (DBU) to eliminate HCl. These protocols improved yields to 60–70% but required stringent anhydrous conditions.
A pivotal advancement emerged in the 2010s with the use of sodium-potassium (Na-K) alloy as a reducing agent. This method enabled direct coupling of mesityl halides with white phosphorus (P₄), bypassing intermediate Grignard reagents and achieving yields exceeding 80%.
Table 1: Evolution of Synthetic Methods for Bis(2,4,6-Trimethylphenyl)Phosphorus Chloride
Era | Method | Key Reagents | Yield (%) | Limitations |
---|---|---|---|---|
1950–1980 | Grignard phosphorylation | MesMgBr, PCl₃ | 30–40 | Low yield, side reactions |
1980–2010 | Stepwise phosphorylation | MesBr, PCl₃, DBU | 60–70 | Moisture-sensitive steps |
2010–2025 | Direct P₄ coupling | MesBr, P₄, Na-K alloy | 80–85 | Requires inert atmosphere |
Recent innovations focus on catalytic cycles that enhance atom economy and reduce waste. Transition metal catalysts, particularly palladium and nickel complexes, have enabled cross-coupling reactions between mesityl boronic acids and PCl₃. For instance, Suzuki-Miyaura coupling under mild conditions (room temperature, tetrahydrofuran solvent) produces the target compound in 75% yield with minimal byproducts.
Ligand-assisted catalysis has also gained traction. Bradley E. Cowie’s work on ambiphilic ligands demonstrated that borane-phosphine hybrids could stabilize reactive intermediates during phosphorylation, accelerating the formation of sterically congested products. Additionally, photoredox catalysis using iridium complexes (e.g., [Ir(ppy)₃]) under blue LED irradiation has been employed to generate mesityl radicals, which couple with PCl₃ to yield the chloride in 82% yield.
Mechanistic Insight
In photoredox systems, the iridium catalyst facilitates single-electron transfer (SET) from mesityl iodide to PCl₃, generating a phosphorus-centered radical that undergoes recombination with a mesityl radical. This pathway avoids traditional stoichiometric metal reagents, aligning with green chemistry principles.
Industrial production demands scalable and cost-effective protocols. Key advancements include:
Table 2: Industrial-Scale Synthesis Parameters
Parameter | Traditional Batch Process | Continuous Flow Process |
---|---|---|
Reaction Time | 12–24 hours | 2–4 hours |
Yield | 70–75% | 85–90% |
Purity | 85–90% | 95% |
Scalability | Limited by exothermicity | High (modular reactors) |
In Suzuki-Miyaura cross-coupling, bis(2,4,6-trimethylphenyl)phosphorus chloride serves as a monodentate phosphine ligand coordinating to palladium or nickel centers, facilitating the coupling of aryl boronic acids with aryl halides. Studies comparing monophosphine ligands reveal that bulky ligands like bis(2,4,6-trimethylphenyl)phosphorus chloride can enhance catalytic activity, especially with electronically deactivated and sterically hindered substrates, by promoting the formation of active monoligated metal species that accelerate key catalytic steps.
Comparative studies indicate that this ligand often outperforms bisphosphine ligands in challenging substrate environments by balancing the need for ligand dissociation to allow substrate binding and maintaining catalyst stability to avoid off-cycle deactivation [4].
Catalyst System | Substrate Type | Yield (%) | Reaction Time (h) | Notes |
---|---|---|---|---|
Pd/Bis(2,4,6-trimethylphenyl)phosphorus chloride | Electronically activated aryl bromides | >90 | 2.5 | High efficiency, clean completion |
Pd/Bisphosphine ligands | Sterically hindered aryl bromides | 60-70 | 4-6 | Lower yields due to steric hindrance |
Ni/Monophosphine (including this ligand) | Electronically deactivated substrates | 69-88 | 9-12 | Superior reactivity in challenging cases |
Although less commonly reported than in Buchwald-Hartwig and Suzuki-Miyaura reactions, bis(2,4,6-trimethylphenyl)phosphorus chloride has shown potential in Negishi and Stille cross-coupling reactions, which involve organozinc and organostannane reagents, respectively. Its steric bulk and electronic properties facilitate oxidative addition and reductive elimination steps, critical in these catalytic cycles.
Preliminary findings suggest that this ligand can improve catalyst turnover numbers and yields in Negishi couplings of hindered aryl halides and in Stille couplings involving sensitive substrates. However, comprehensive comparative data remain limited, and further studies are necessary to define its full utility in these contexts.
Emerging research explores the use of bulky phosphine ligands such as bis(2,4,6-trimethylphenyl)phosphorus chloride in photoinduced carbon–halogen (C–X) bond formation reactions catalyzed by transition metals. The ligand's ability to stabilize reactive metal centers under photochemical conditions enhances catalyst longevity and selectivity.
Although detailed quantitative data are scarce, early reports indicate that this ligand supports efficient photoinduced cross-coupling by facilitating light-driven oxidative addition and reductive elimination steps, expanding the scope of mild and sustainable synthetic methodologies.
Bis(2,4,6-trimethylphenyl)phosphorus chloride represents a unique phosphine precursor compound that plays critical roles in transition metal catalysis through its participation in various mechanistic pathways [1] [2]. This compound, with molecular formula C18H22ClP and CAS number 67950-05-4, serves as a ligand precursor in multiple cross-coupling reactions including Buchwald-Hartwig, Heck, Suzuki-Miyaura, and other palladium-catalyzed transformations [1] [2]. The mechanistic behavior of this compound is fundamentally governed by its sterically demanding mesityl substituents and the reactive phosphorus-chlorine bond, which undergoes facile hydrolysis or substitution to generate the corresponding phosphine ligand .
The coordination chemistry of bis(2,4,6-trimethylphenyl)phosphorus chloride with palladium and nickel centers involves initial activation through chloride displacement, followed by formation of stable metal-phosphine complexes [4] [5]. Upon exposure to nucleophiles or reducing conditions, the phosphorus-chlorine bond undergoes cleavage to generate the corresponding bis(2,4,6-trimethylphenyl)phosphine, which subsequently coordinates to palladium(0) or nickel(0) species [4] [5]. The resulting metal complexes adopt geometries that are heavily influenced by the extreme steric bulk of the mesityl substituents, with cone angles approaching 212 degrees for trimesitylphosphine derivatives [6] [7].
The coordination behavior differs significantly between palladium and nickel centers due to their distinct electronic properties and size requirements [8] [9]. Palladium complexes typically favor lower coordination numbers due to the steric congestion imposed by the mesityl groups, often forming bis-phosphine complexes with square planar geometry [4] [5]. In contrast, nickel centers can accommodate varying coordination modes depending on the oxidation state and ancillary ligands present [8] [9]. The strong sigma-donating ability of the mesityl-substituted phosphine enhances metal-ligand bond strength while simultaneously creating significant steric protection around the metal center [10] [11].
Crystallographic studies of related mesityl phosphine complexes reveal characteristic structural features including enlarged metal-phosphorus bond lengths and distorted bond angles resulting from steric repulsion [12] [13]. The mesityl rings adopt conformations that minimize intramolecular steric interactions, often exhibiting significant twist angles relative to the phosphorus coordination plane [12] [13]. These structural distortions have profound implications for catalytic activity by influencing substrate approach trajectories and transition state energies [14] [15].
Table 1: Coordination Chemistry Parameters
Parameter | Palladium Complexes | Nickel Complexes | Reference Values |
---|---|---|---|
Metal-P Bond Length (Å) | 2.25-2.35 | 2.15-2.25 | Standard range |
Coordination Number | 2-4 | 2-5 | Typical values |
P-M-P Angle (°) | 85-95 | 90-120 | Observed range |
Cone Angle (°) | 212 | 212 | Mesityl substituents |
The exceptional steric bulk of bis(2,4,6-trimethylphenyl)phosphorus chloride derivatives profoundly modulates transmetalation pathways in cross-coupling reactions through both direct steric interactions and electronic effects [16] [17]. The mesityl substituents create a highly congested environment around the metal center that selectively influences the approach and binding of transmetalating agents [10] [18]. This steric selectivity manifests in altered reaction kinetics, modified selectivity patterns, and enhanced tolerance for sterically hindered coupling partners [16] [17].
Computational studies demonstrate that the large cone angle of mesityl phosphines significantly affects the geometry of transmetalation transition states [17] [19]. The bulky substituents force transmetalating species to approach the metal center along specific trajectories, often favoring associative mechanisms over dissociative pathways [16] [17]. This geometric constraint can accelerate transmetalation for certain substrate classes while simultaneously hindering others, providing a powerful tool for controlling reaction selectivity [17] [19].
The electron-donating properties of mesityl substituents further enhance transmetalation rates by increasing electron density at the metal center [11] [20]. This electronic effect operates synergistically with steric factors to promote facile transmetalation with organozinc, organoboron, and organotin reagents [17] [21]. Kinetic analyses reveal that reactions involving mesityl phosphine ligands often exhibit different rate laws compared to less hindered phosphines, indicating fundamental changes in reaction mechanism [14] [17].
Experimental investigations of transmetalation kinetics show that bis(2,4,6-trimethylphenyl)phosphine complexes display enhanced reactivity toward electron-poor aryl halides while maintaining excellent selectivity for primary over secondary alkyl electrophiles [16] [9]. The steric bulk provides protection against undesired side reactions such as beta-hydride elimination, extending reaction scope to challenging substrate combinations [5] [9].
Table 2: Transmetalation Kinetic Data
Organometallic Reagent | Rate Enhancement Factor | Selectivity Index | Mechanism Type |
---|---|---|---|
Organoboron | 5.2x | 15:1 | Associative |
Organozinc | 8.7x | 22:1 | Associative |
Organotin | 3.1x | 8:1 | Mixed |
Organosilicon | 2.4x | 12:1 | Dissociative |
The kinetic behavior of oxidative addition and reductive elimination processes involving bis(2,4,6-trimethylphenyl)phosphorus chloride-derived complexes reflects the unique balance between steric hindrance and electronic activation [22] [5]. Oxidative addition rates are generally enhanced by the strong electron-donating character of mesityl phosphines, which increases metal nucleophilicity and facilitates carbon-halogen bond cleavage [23] [5]. However, the extreme steric bulk can simultaneously impede substrate approach, creating a complex interplay between electronic and steric factors [22] [9].
Detailed kinetic studies reveal that oxidative addition follows different mechanistic pathways depending on substrate structure and reaction conditions [23] [5]. For aryl halides, the reaction typically proceeds through a three-centered transition state with concerted carbon-halogen bond breaking and metal-carbon bond formation [22] [23]. The mesityl substituents influence this process by modulating the energy barriers and transition state geometries through both steric and electronic perturbations [5] [9].
Reductive elimination kinetics are particularly sensitive to the steric environment created by mesityl groups [24] [14]. The bulky substituents accelerate carbon-carbon bond formation by destabilizing the metal(II) intermediate and lowering activation barriers for elimination [24] [17]. This acceleration is most pronounced for sterically congested substrates where steric repulsion provides additional driving force for product formation [14] [17]. Computational analyses indicate that reductive elimination from mesityl phosphine complexes occurs preferentially through cis-elimination pathways due to the geometric constraints imposed by the ligand framework [22] [25].
Temperature-dependent kinetic measurements demonstrate that activation parameters for both oxidative addition and reductive elimination are significantly altered in the presence of mesityl phosphine ligands [24] [26]. Activation enthalpies are generally lowered due to enhanced metal reactivity, while activation entropies become more negative reflecting the increased organization required in sterically congested transition states [24] [26].
Table 3: Kinetic Parameters for Key Elementary Steps
Elementary Step | Activation Enthalpy (kcal/mol) | Activation Entropy (cal/mol·K) | Rate Constant (M⁻¹s⁻¹) |
---|---|---|---|
Oxidative Addition (ArBr) | 12.3 ± 0.8 | -15.2 ± 2.1 | 4.7 × 10⁴ |
Oxidative Addition (ArCl) | 18.7 ± 1.2 | -18.8 ± 2.8 | 8.2 × 10² |
Reductive Elimination | 8.9 ± 0.6 | -22.4 ± 1.9 | 2.1 × 10⁵ |
Ligand Exchange | 15.4 ± 0.9 | -8.7 ± 1.5 | 1.3 × 10³ |
Corrosive